molecular formula C8H6BrFN2O4 B15205921 Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate

Cat. No.: B15205921
M. Wt: 293.05 g/mol
InChI Key: KJDHTLHSBJKSBL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is an organic compound with a complex structure that includes amino, bromo, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and fluorination steps. The amino group is introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine for bromination, and a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromo-3-nitrobenzoate: Lacks the fluoro group, which may affect its reactivity and applications.

    Methyl 2-amino-6-fluoro-3-nitrobenzoate: Lacks the bromo group, leading to different chemical properties.

    Methyl 2-amino-5-bromo-6-fluoro-benzoate: Lacks the nitro group, which significantly alters its chemical behavior.

Uniqueness

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is unique due to the combination of amino, bromo, fluoro, and nitro groups in a single molecule. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6BrFN2O4

Molecular Weight

293.05 g/mol

IUPAC Name

methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate

InChI

InChI=1S/C8H6BrFN2O4/c1-16-8(13)5-6(10)3(9)2-4(7(5)11)12(14)15/h2H,11H2,1H3

InChI Key

KJDHTLHSBJKSBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N

Origin of Product

United States

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